

Physical and chemical properties of "2-m-Tolylamino-thiazol-4-one"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-m-Tolylamino-thiazol-4-one**

Cat. No.: **B1487017**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-m-Tolylamino-thiazol-4-one**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-m-Tolylamino-thiazol-4-one**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, structural characteristics, and biological context of this molecule, grounding all claims in verifiable data and established scientific principles.

Introduction: The Thiazol-4-one Privileged Scaffold

The thiazol-4-one nucleus is a prominent five-membered heterocyclic scaffold that is considered a "privileged structure" in drug discovery.^[1] Its structural versatility allows for diverse substitutions, enabling medicinal chemists to modulate physicochemical and biological properties.^[1] Derivatives of 2-aminothiazole, the foundational structure, have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.^{[2][3][4]} **2-m-Tolylamino-thiazol-4-one** belongs to this important class, and understanding its fundamental properties is critical for its potential application in therapeutic development.

Molecular Structure and Identification

2-m-Tolylamino-thiazol-4-one is characterized by a central thiazol-4-one ring, with a meta-tolyl group attached to the exocyclic amino function at position 2. The molecule can exist in tautomeric forms, primarily the amino form (2-(m-tolylamino)thiazol-4(5H)-one) and the imino form (2-(m-tolylimino)thiazolidin-4-one). Spectroscopic evidence for related compounds suggests the amino form is often predominant in both crystalline and solution states.[\[5\]](#)

Key Identifiers

Property	Value	Reference
IUPAC Name	2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one	
CAS Number	27052-16-0	[6]
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	[7] [8]
Molecular Weight	206.26 g/mol	[8] [9]
Canonical SMILES	CC1=CC(=CC=C1)NC2=NC(=O)CS2	

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted-amino-thiazol-4-ones is typically achieved via a cyclocondensation reaction. A common and efficient method involves the reaction of an appropriately substituted thiourea with an α -haloacetyl compound, such as chloroacetic acid or its esters.[\[10\]](#)

Experimental Protocol: Synthesis of 2-m-Tolylamino-thiazol-4-one

This protocol is a representative procedure based on established methods for this class of compounds.[\[10\]](#)

Step 1: Preparation of N-(m-tolyl)thiourea

- To a solution of m-toluidine in a suitable solvent (e.g., ethanol), add an equimolar amount of ammonium thiocyanate.

- Heat the mixture under reflux. The reaction involves the formation of an intermediate m-tolylthiocyanate which then rearranges to the more stable N-(m-tolyl)thiourea.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
- Filter, wash with water, and dry the crude N-(m-tolyl)thiourea. Recrystallize from ethanol to obtain a pure product.

Step 2: Cyclocondensation to form **2-m-Tolylamino-thiazol-4-one**

- Dissolve the synthesized N-(m-tolyl)thiourea and an equimolar amount of chloroacetic acid in glacial acetic acid.
- Add a catalytic amount of anhydrous sodium acetate, which acts as a base to facilitate the initial nucleophilic attack and subsequent cyclization.
- Heat the mixture under reflux for several hours. The causality here is to provide sufficient activation energy for the intermolecular nucleophilic substitution followed by the intramolecular cyclization/dehydration.
- Monitor the reaction progress using TLC.
- After completion, cool the mixture to room temperature and pour it onto crushed ice.
- The solid product that precipitates is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then dried.
- Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-m-Tolylamino-thiazol-4-one**.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and analysis. While specific experimental data for the meta-isomer is sparse in publicly available

literature, properties can be reliably predicted based on its ortho- and para-isomers and related analogs.

Property	Value / Description	Rationale / Source
Appearance	Expected to be a crystalline solid, white to off-white or pale yellow.	Based on analogs like 2-amino-4-(p-tolyl)thiazole which is a white to yellow powder. [11]
Melting Point	Estimated range: 150-200 °C.	Analogs such as 2-amino-4-(p-tolyl)thiazole melt at 133.5-139.5 °C [11] and 2-amino-4-(4-chlorophenyl)thiazole melts at 169-171 °C. [12] The thiazol-4-one ring generally increases the melting point compared to the thiazole.
Solubility	Generally low solubility in water. Soluble in organic solvents like DMSO, DMF, and alcohols.	Heterocyclic amines often have limited water solubility. [13]
pKa	The thiazole ring nitrogen is weakly basic. The exocyclic amino group's basicity is reduced by conjugation with the ring and the tolyl group.	General property of the 2-aminothiazole scaffold. [14]
Predicted XlogP	~2.3	A measure of lipophilicity; predicted for the related p-isomer. [15]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural elucidation and purity assessment. The following are predicted data based on the known spectra of analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons (Tolyl group): 4 protons expected in the range of δ 7.0-7.5 ppm, exhibiting a complex splitting pattern characteristic of a meta-substituted benzene ring.
- CH_2 Protons (Thiazolidinone ring): A singlet corresponding to 2 protons is expected around δ 3.8-4.2 ppm.
- NH Proton (Amino group): A broad singlet, typically in the range of δ 8.0-10.0 ppm, which is exchangeable with D_2O .
- CH_3 Proton (Tolyl group): A sharp singlet for 3 protons around δ 2.3-2.4 ppm.[16]

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm.
- C=N Carbon (Thiazole ring): A signal around δ 165-170 ppm.
- Aromatic Carbons: Multiple signals between δ 115-140 ppm.
- CH_2 Carbon: A signal around δ 35-40 ppm.
- CH_3 Carbon: A signal in the upfield region, around δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)

- N-H Stretch: A broad band in the region of 3100-3300 cm^{-1} .
- C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm^{-1} .
- C=N Stretch: An absorption band around 1600-1650 cm^{-1} .
- C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion Peak $[\text{M}]^+$: Expected at $\text{m/z} \approx 206$.
- $[\text{M}+\text{H}]^+$ Peak: Expected at $\text{m/z} \approx 207$ in ESI+ mode.

- Fragmentation: Common fragmentation patterns would involve the loss of CO, cleavage of the tolyl group, and rupture of the thiazolidinone ring.

Chemical Reactivity and Tautomerism

The chemical behavior of **2-m-Tolylamino-thiazol-4-one** is dictated by its functional groups and the aromatic system.

Amino-Imino Tautomerism

A key chemical feature is the existence of prototropic tautomerism. The equilibrium between the exocyclic amino form and the endocyclic imino form influences the molecule's reactivity, hydrogen bonding capability, and receptor-binding interactions. While the amino form is generally more stable, the specific solvent and substitution patterns can shift this equilibrium.[5]

Caption: Tautomeric equilibrium of **2-m-Tolylamino-thiazol-4-one**.

Reactivity Sites

- Methylene Group (C5): The protons at the C5 position are activated by the adjacent carbonyl group, making them susceptible to deprotonation by a strong base. This allows for condensation reactions with aldehydes and ketones (Knoevenagel condensation).[17]
- Exocyclic Amino Group: The NH group can be further substituted, for example, through acylation or alkylation, although its reactivity is moderate.
- Aromatic Ring: The tolyl ring can undergo electrophilic aromatic substitution, with the directing effects governed by the methyl and amino groups.

Biological Profile and Relevance in Drug Development

The 2-aminothiazole scaffold is a cornerstone in many clinically used drugs and development candidates.[14] Compounds containing this moiety are known to interact with a wide range of biological targets.

- Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against various bacterial and fungal strains.[\[2\]](#)[\[3\]](#) The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis.
- Anticancer Activity: Thiazole-containing compounds have been reported as inhibitors of various kinases, cyclins, and other proteins involved in cell cycle regulation and proliferation.[\[2\]](#)
- Anti-inflammatory Activity: Some derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or modulate inflammatory signaling pathways.[\[2\]](#)

The specific substitution of the tolyl group on the 2-amino position of the thiazol-4-one core in **2-m-Tolylamino-thiazol-4-one** is a strategic design element. The lipophilicity and steric profile imparted by the m-tolyl group can significantly influence the compound's membrane permeability, target binding affinity, and metabolic stability, making it a person of interest for further lead optimization studies.

Conclusion

2-m-Tolylamino-thiazol-4-one is a synthetically accessible heterocyclic compound built upon a privileged medicinal scaffold. Its key characteristics include a stable crystalline form, predictable spectroscopic signatures, and the potential for tautomerism, which is a critical consideration for its biological interactions. The established biological relevance of the 2-aminothiazole class positions this specific derivative as a valuable subject for further investigation in drug discovery programs targeting a range of therapeutic areas. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the potential of this compelling molecule.

References

- Current time information in Allegan County, US. (n.d.). Google.
- 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Request for Quote. (n.d.). Thermo Scientific Chemicals.
- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Google.
- Synthesis, computational and biological activities of 2-[2-(4-aryl amino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. (n.d.). Google.
- 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis. (n.d.). ChemicalBook.

- 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5. (n.d.). ChemicalBook.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. *Acta Chimica Slovenica*, 65, 1–22.
- 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1. (n.d.). Chemical-Suppliers.
- Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p- tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C₂₃H₂₁CIN₄OS. (2013). ResearchGate.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. *Der Pharmacia Lettre*, 6(5), 134-150.
- 2-o-tolylamino-thiazol-4-one (C₁₀H₁₀N₂OS). (n.d.). PubChemLite.
- 2-Amino-4-methylthiazole | C₄H₆N₂S | CID 74143. (n.d.). PubChem.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- 2-[(2-methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one. (n.d.). ChemScene.
- Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (n.d.). PMC - PubMed Central.
- 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3. (n.d.). ChemicalBook.
- 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1. (n.d.). SCBT.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Google.
- 4(5H)-Thiazolone, 2-amino- | C₃H₄N₂OS | CID 11175. (n.d.). PubChem.
- 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-p-tolylamino-thiazol-4-one (C₁₀H₁₀N₂OS). (n.d.). PubChemLite.
- CAS 27052-16-0 **2-m-Tolylamino-thiazol-4-one**. (n.d.). BOC Sciences.
- Overview of Thiazol-4-one and 2-Aminothiazolone Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. *Journal of Sulfur Chemistry*, 31(4), 315-353.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- 2-Aminothiazole-4-carboxylic acid | C₄H₄N₂O₂S | CID 1501882. (n.d.). PubChem.
- 2-Aminothiazole | C₃H₄N₂S | CID 2155. (n.d.). PubChem.
- 2-Aminothiazole. (n.d.). In Wikipedia.
- Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[17][18][19]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated

Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). PMC - NIH.

- 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook.
- Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-ptolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C₂₃H₂₁CIN₄OS. (2017). ResearchGate.
- Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[17][18][19]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). MDPI.
- 2-Amino-4-methylthiazole - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 2-Amino-4-(p-tolyl)thiazole - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 2-Aminothiazole (96-50-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Structure of 2-amino-4-thiazolinone. (2010). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
- 6. bocsci.com [bocsci.com]
- 7. 2-p-Tolylamino-thiazol-4-one | CAS 17385-68-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. L13863.03 [thermofisher.com]
- 12. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 13. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - 2-p-tolylamino-thiazol-4-one (C10H10N2OS) [pubchemlite.lcsb.uni.lu]
- 16. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of "2-m-Tolylamino-thiazol-4-one"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1487017#physical-and-chemical-properties-of-2-m-tolylamino-thiazol-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com